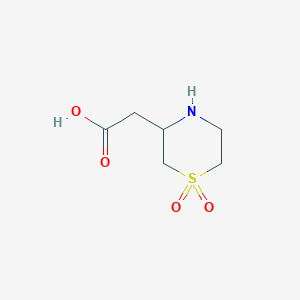

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid

CAS No.: 1384510-66-0

Cat. No.: VC5203484

Molecular Formula: C6H11NO4S

Molecular Weight: 193.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384510-66-0 |

|---|---|

| Molecular Formula | C6H11NO4S |

| Molecular Weight | 193.22 |

| IUPAC Name | 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9) |

| Standard InChI Key | PCUGNWPHLMMPCS-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC(N1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid, reflects its core structure: a six-membered thiomorpholine ring (1,4-thiazinane) with two sulfonyl oxygen atoms () at the 1-position and an acetic acid moiety () attached to the 3-position. The sulfone group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the carboxylic acid enables salt formation or further derivatization .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.22 g/mol | |

| CAS Registry Number | 1384510-66-0 | |

| IUPAC Name | 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid | |

| SMILES | ||

| InChI Key | PCUGNWPHLMMPCS-UHFFFAOYSA-N |

Synthesis and Industrial Availability

Synthetic Routes

While explicit synthetic protocols are undisclosed in public literature, the compound is likely derived from thiomorpholine precursors. A plausible pathway involves:

-

Sulfonation: Oxidation of thiomorpholine’s sulfur atom to a sulfone using agents like hydrogen peroxide or ozone.

-

Side-Chain Introduction: Alkylation or condensation reactions to attach the acetic acid group at the 3-position.

Suppliers such as American Elements offer the compound in purities up to 99.999%, with bulk quantities available in packaging ranging from 5-gallon pails to 1-ton super sacks . Custom synthesis services are also available for specialized research needs .

Physicochemical Properties and Stability

Solubility and Reactivity

Experimental solubility data remain unpublished, but the presence of polar functional groups (sulfone, carboxylic acid) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at high pH. The compound’s stability under ambient conditions is inferred from its storage recommendations (room temperature, sealed containers) .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include at 1150–1300 cm and (carboxylic acid) near 1700 cm.

-

NMR: The thiomorpholine ring protons would resonate between δ 3.0–4.5 ppm, while the acetic acid’s methylene and carbonyl groups appear near δ 2.5 and δ 12.0 ppm, respectively.

Pharmaceutical and Biochemical Applications

Prodrug Development

The carboxylic acid functionality allows esterification or amidation to improve bioavailability. For instance, prodrugs could be designed by converting the acid to a methyl ester () or a glycine conjugate.

Future Research Directions

Mechanistic Studies

-

Kinetic Solubility: Systematic studies in physiologically relevant media (e.g., simulated gastric fluid).

-

Metabolic Stability: In vitro assays using hepatic microsomes to assess oxidative degradation.

Therapeutic Exploration

-

NK-1 Antagonist Optimization: Structural modifications to enhance receptor affinity or blood-brain barrier penetration.

-

Anticancer Activity: Screening against kinase targets (e.g., PI3K, EGFR) due to sulfone-mediated hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume